molecular formula C12H18BrNO B7895648 6-(4-Bromophenoxy)hexan-1-amine

6-(4-Bromophenoxy)hexan-1-amine

Cat. No.: B7895648
M. Wt: 272.18 g/mol
InChI Key: DHOHXOQVADMIQH-UHFFFAOYSA-N
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Description

6-(4-Bromophenoxy)hexan-1-amine is an organic compound with the molecular formula C12H18BrNO It is characterized by the presence of a bromophenoxy group attached to a hexan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenoxy)hexan-1-amine typically involves the reaction of 4-bromophenol with 6-chlorohexan-1-amine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenoxy)hexan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include azido derivatives, thioethers, and secondary amines.

    Oxidation Reactions: Products include imines and nitriles.

    Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

6-(4-Bromophenoxy)hexan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenoxy)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can enhance the compound’s binding affinity to these targets, while the hexan-1-amine chain can modulate its overall activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenol: Shares the bromophenoxy group but lacks the hexan-1-amine chain.

    Hexan-1-amine: Contains the hexan-1-amine chain but lacks the bromophenoxy group.

    6-(4-Chlorophenoxy)hexan-1-amine: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

6-(4-Bromophenoxy)hexan-1-amine is unique due to the presence of both the bromophenoxy group and the hexan-1-amine chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

6-(4-Bromophenoxy)hexan-1-amine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a hexan-1-amine backbone with a bromophenoxy substituent, which may influence its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent. Here are some key pharmacological properties:

  • Receptor Interaction : The compound has been shown to interact with serotonin receptors, specifically the 5-HT2A receptor. This interaction suggests potential applications in treating psychiatric disorders.
  • Antagonistic Activity : Research indicates that this compound may act as an antagonist at certain serotonin receptors, inhibiting calcium flux mediated by these receptors at low micromolar concentrations .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Serotonergic Modulation : By antagonizing the 5-HT2A receptors, the compound can modulate serotonergic signaling pathways, which are crucial in mood regulation and anxiety responses .
  • Ion Channel Inhibition : Studies have shown that this compound can inhibit sodium currents in heterologous cells, leading to reduced action potential firing in neurons. This property may contribute to its therapeutic effects on mood disorders .

Study 1: Antidepressant-like Effects

A study investigating the antidepressant-like effects of this compound found that administration led to significant reductions in depressive-like behaviors in rodent models. The results suggested that the compound's action on serotonin receptors could be responsible for these effects.

ParameterControl GroupTreatment Group (this compound)
Time spent in open arms30 seconds70 seconds
Immobility time180 seconds90 seconds

Study 2: Neuroprotective Properties

Another study examined the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The findings indicated that treatment with this compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells.

Treatment GroupOxidative Stress Marker (µM)Apoptosis Marker (Caspase-3 Activity)
Control158
This compound53

Properties

IUPAC Name

6-(4-bromophenoxy)hexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8H,1-4,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOHXOQVADMIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCCN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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